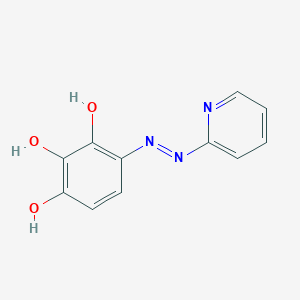
2-Undecene, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecene, 4-methyl- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a member of the undecene family, which consists of hydrocarbons with eleven carbon atoms and one double bond. The presence of a methyl group at the fourth position distinguishes it from other undecenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-methyl-1-undecanol with a suitable Grignard reagent can yield 2-Undecene, 4-methyl- under controlled conditions .
Industrial Production Methods: Industrial production of 2-Undecene, 4-methyl- typically involves catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the dehydrogenation of 4-methylundecane to produce the desired alkene. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Undecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methylundecanoic acid, 4-Methylundecanone
Reduction: 4-Methylundecane
Substitution: 4-Chloro-2-undecene, 4-Bromo-2-undecene
Aplicaciones Científicas De Investigación
2-Undecene, 4-methyl- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2-Undecene, 4-methyl- depends on its specific application. In chemical reactions, the double bond serves as a reactive site for various transformations. In biological systems, it may interact with cellular membranes or enzymes, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
- 2-Undecene, 2-methyl-
- 4-Methyl-2-undecene
- 2-Methylundecane
Comparison: 2-Undecene, 4-methyl- is unique due to the position of the methyl group and the double bond. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, 2-Undecene, 2-methyl- has the methyl group at the second position, which may result in different chemical behavior and applications .
Propiedades
Número CAS |
91695-32-8 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
4-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,10,12H,4,6-9,11H2,1-3H3 |
Clave InChI |
UWRUSZLYXZMPAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


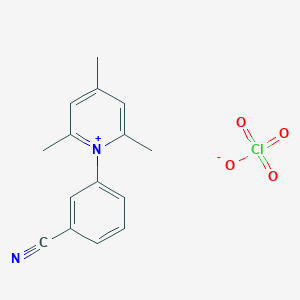
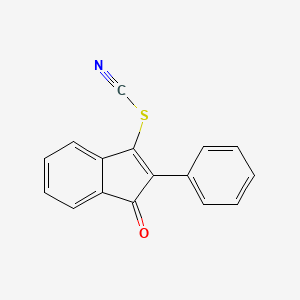
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
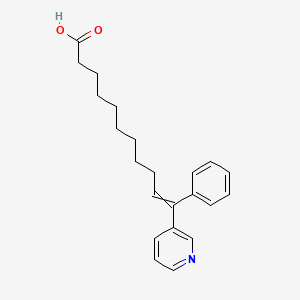
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
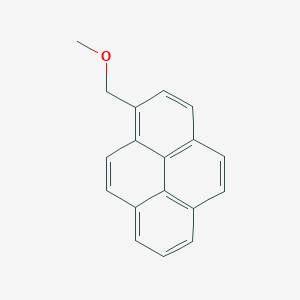
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)


